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molecular formula C15H13NO5S B8745536 4-(4-Methoxy-phenylsulfanyl)-3-nitro-benzoic acid methyl ester

4-(4-Methoxy-phenylsulfanyl)-3-nitro-benzoic acid methyl ester

Cat. No. B8745536
M. Wt: 319.3 g/mol
InChI Key: WKSWQBTYGZQAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

To a solution of 4-methoxy thiophenol (5 mL, 40.7 mmol) and methyl-3-nitro-4-chlorobenzoate (10.52 g, 48.8 mmol) in DMF (40 mL) was added CsCO3 (26.5 g, 81.4 mmol) and the reaction mixture heated at 80° C. for 3 hours. After cooling, the solution was poured into water and extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under vacuum to afford the title compound after chromatography on silica gel using ethyl acetate/hexanes as eluent (10.93 g, 80%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10.52 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[CH:17][C:16](Cl)=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1.O>CN(C=O)C>[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[CH:17][C:16]([S:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
10.52 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
Name
CsCO3
Quantity
26.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)SC1=CC=C(C=C1)OC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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